Methyl 5-(tert-butoxycarbonylamino)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

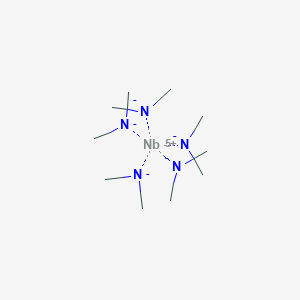

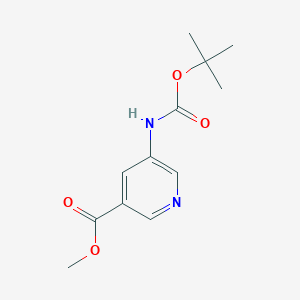

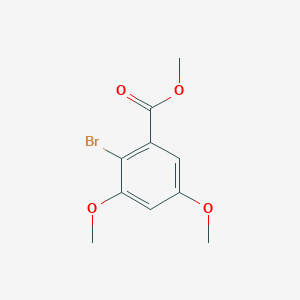

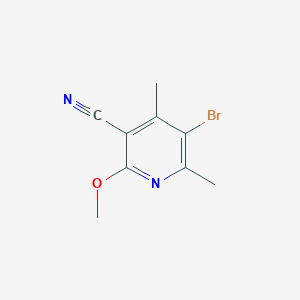

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a compound with the CAS Number: 168618-38-0 and a molecular weight of 252.27 . It is a white solid and is not intended for human or veterinary use, but for research purposes.

Molecular Structure Analysis

The molecular formula of Methyl 5-(tert-butoxycarbonylamino)nicotinate is C12H16N2O4 . The Inchi Code is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) .Physical And Chemical Properties Analysis

Methyl 5-(tert-butoxycarbonylamino)nicotinate is a white solid with a molecular weight of 252.27 . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Application in Dipeptide Synthesis

The Specific Scientific Field

The specific scientific field is Organic Synthesis , particularly in Peptide Synthesis .

2. A Comprehensive and Detailed Summary of the Application “Methyl 5-(tert-butoxycarbonylamino)nicotinate” is used in the synthesis of dipeptides. It is a type of amino acid ionic liquid (AAIL) that has been chemically protected to prevent unwanted reactions due to the multiple reactive groups of the amino acid anions .

3. A Detailed Description of the Methods of Application or Experimental Procedures The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

4. A Thorough Summary of the Results or Outcomes Obtained The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application in Muscle and Joint Pain Relief

The Specific Scientific Field

The specific scientific field is Pharmacology , particularly in the development of Topical Preparations for Pain Relief .

2. A Comprehensive and Detailed Summary of the Application “Methyl 5-(tert-butoxycarbonylamino)nicotinate” is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It acts as a rubefacient, thought to involve peripheral vasodilation .

3. A Detailed Description of the Methods of Application or Experimental Procedures The compound is incorporated into topical preparations (creams, gels, etc.) and applied to the skin over the area of pain. The action of methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .

4. A Thorough Summary of the Results or Outcomes Obtained Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This results in temporary relief of aches and pains in muscles, tendons, and joints .

Application in Veterinary Medicine

The Specific Scientific Field

The specific scientific field is Veterinary Medicine .

2. A Comprehensive and Detailed Summary of the Application “Methyl 5-(tert-butoxycarbonylamino)nicotinate” is used in veterinary medicine for the treatment of various conditions. It is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

3. A Detailed Description of the Methods of Application or Experimental Procedures The compound is administered as per the veterinary doctor’s prescription, considering the animal’s weight, breed, and the severity of the condition . The exact dosage and administration method would depend on these factors.

4. A Thorough Summary of the Results or Outcomes Obtained The use of “Methyl 5-(tert-butoxycarbonylamino)nicotinate” in veterinary medicine has shown positive results in alleviating symptoms associated with the conditions mentioned above . However, the exact outcomes can vary depending on the individual animal’s response to the treatment .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQMWYMMDOSOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596733 |

Source

|

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(tert-butoxycarbonylamino)nicotinate | |

CAS RN |

168618-38-0 |

Source

|

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)